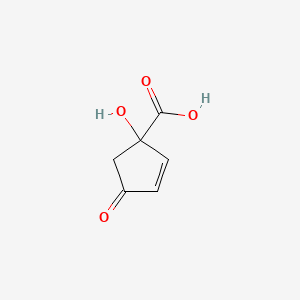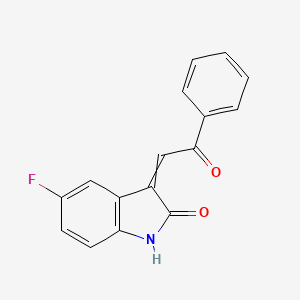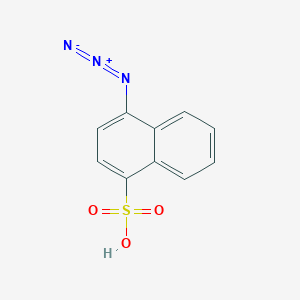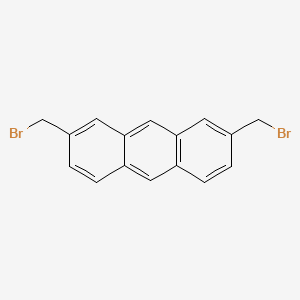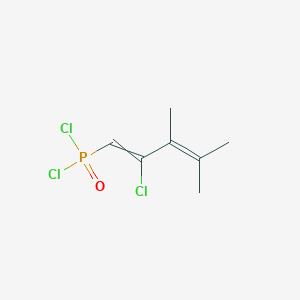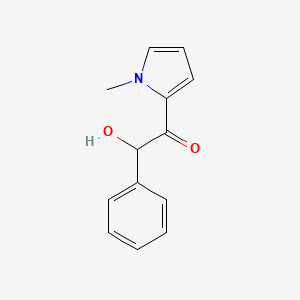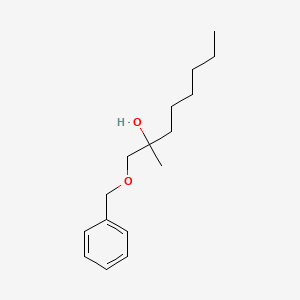
1-(Benzyloxy)-2-methyloctan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-methyloctan-2-OL is an organic compound characterized by a benzyloxy group attached to a methyloctanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyloctan-2-OL typically involves the protection of hydroxyl groups followed by alkylation reactions. One common method includes the benzylation of 2-methyloctanol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-2-methyloctan-2-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-methyloctanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-methyloctanol
Substitution: Various benzyloxy derivatives
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-methyloctan-2-OL has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-methyloctan-2-OL involves its interaction with molecular targets through its benzyloxy and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but contains an iodine atom, making it useful in halogen exchange reactions.
1-Benzyloxy-5-phenyltetrazole: Contains a tetrazole ring, which imparts different chemical properties and biological activities.
Uniqueness: 1-(Benzyloxy)-2-methyloctan-2-OL is unique due to its specific combination of a benzyloxy group and a methyloctanol backbone. This structure provides distinct reactivity and potential applications compared to other benzyloxy derivatives. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Propiedades
Número CAS |
92527-65-6 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2-methyl-1-phenylmethoxyoctan-2-ol |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-9-12-16(2,17)14-18-13-15-10-7-6-8-11-15/h6-8,10-11,17H,3-5,9,12-14H2,1-2H3 |
Clave InChI |
NDZWTLIGWQYGER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



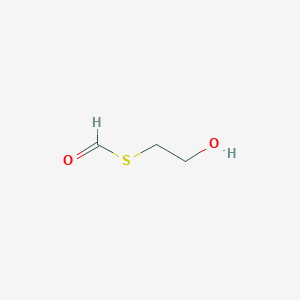
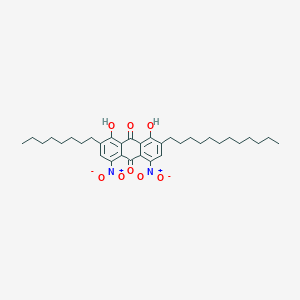

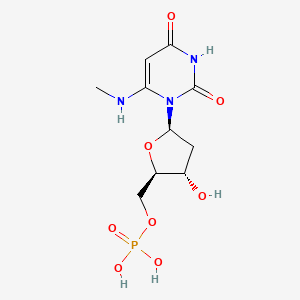
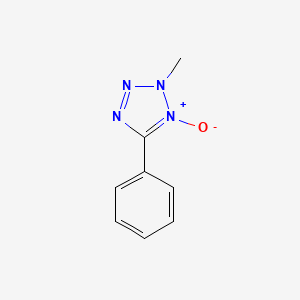
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
